molecular formula C9H12N2O4 B1415924 Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate CAS No. 1105193-00-7

Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate

Cat. No. B1415924
CAS RN: 1105193-00-7
M. Wt: 212.2 g/mol
InChI Key: FPDORGPOTDUELU-UHFFFAOYSA-N
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Description

“Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate” is a chemical compound with the molecular formula C9H12N2O4 . It is a derivative of uracil, a common base in RNA .


Synthesis Analysis

The synthesis of this compound has been studied in various contexts. For instance, it has been prepared through one-pot synthesis and examined by X-ray crystallography, FT-IR, and NMR spectroscopy . Another study mentioned the interaction of the methyl ester of a similar compound with Lawesson’s reagent, which resulted in the synthesis of a corresponding 4-thioxo derivative .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using techniques like X-ray crystallography, FT-IR, and NMR spectroscopy . The compound’s supramolecular architecture involves N–H···O hydrogen bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 212.20 . Other properties like boiling point and storage conditions are not specified in the available sources .

Scientific Research Applications

Synthesis and Structural Studies

Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate and its derivatives have been synthesized and characterized, focusing on their structural properties. Studies by Yao et al. (2013) and Liu et al. (2014) detail the synthesis and structural analysis of similar uracil derivatives, indicating their crystal structures and thermal stabilities. These works provide foundational understanding for the physical and chemical properties of these compounds (Yao, Yi, Zhou, & Xiong, 2013) (Liu, Feng, Tao, Zhou, Wu, & Xiong, 2014).

Interaction with DNA

Investigations into the interaction of these compounds with DNA have been conducted. The UV spectra from the study by Yao et al. (2013) suggested that the compounds interact with DNA through electrostatic binding, providing insights into their potential biological applications (Yao et al., 2013).

Supramolecular Architecture

Research into the supramolecular motifs of related compounds has been performed. For instance, Borowiak et al. (2007) explored the formation of centrosymmetric dimers and molecular tapes and sheets in 1-(2-cyanoethyl)thymine and 1-(3-cyanopropyl)thymine, highlighting the significant role of hydrogen bonding in the structural organization of these molecules (Borowiak, Dutkiewicz, & Spychała, 2007).

Biological Evaluation and Computational Calculations

Further exploration into the biological applications and computational modeling of these derivatives was conducted by Fahim and Abu-El Magd (2021). Their study focused on molecular imprinted polymers and their antimicrobial activities, as well as computational calculations for optimization (Fahim & Abu-El Magd, 2021).

Antitumor Activities

A significant aspect of research on these compounds is their potential antitumor activities. The study by Jing (2011) synthesized specific enantiomers of related compounds and evaluated their in vitro antitumor activities, providing essential data on their potential therapeutic use (Jing, 2011).

properties

IUPAC Name

methyl 3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-5-6(3-4-7(12)15-2)8(13)11-9(14)10-5/h3-4H2,1-2H3,(H2,10,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPDORGPOTDUELU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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